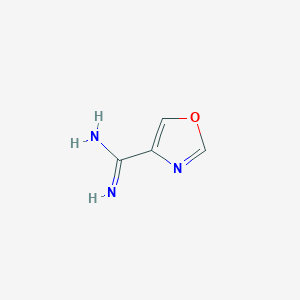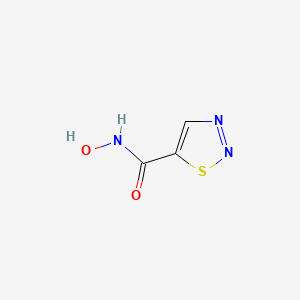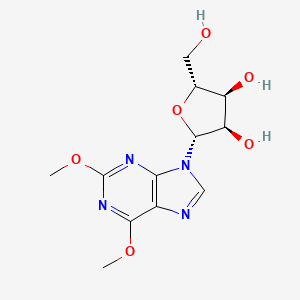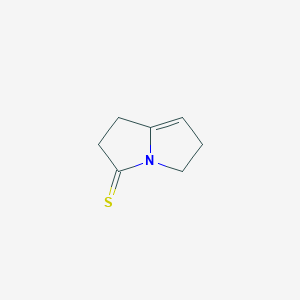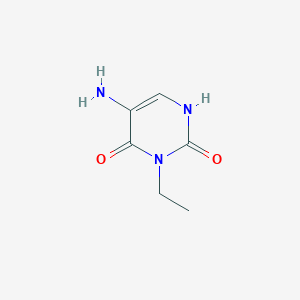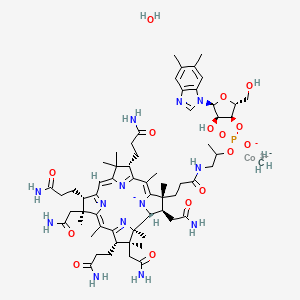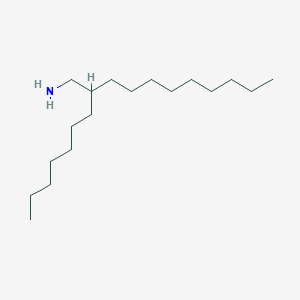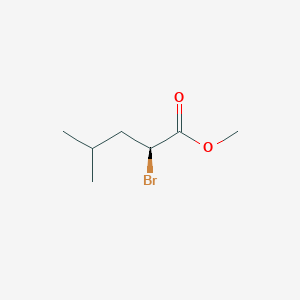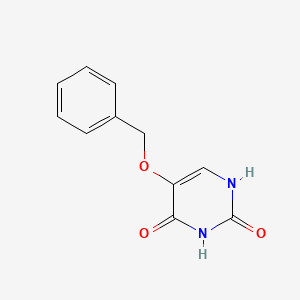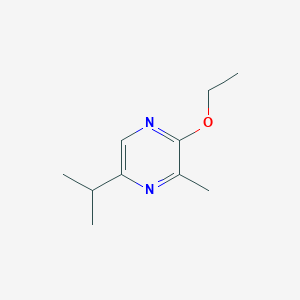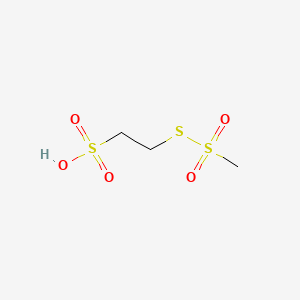
2-((Methylsulfonyl)thio)ethanesulfonicacid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((Methylsulfonyl)thio)ethanesulfonicacid is a chemical compound with the molecular formula C3H8O5S3 It is known for its unique structure, which includes both sulfonic acid and methylsulfonyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Methylsulfonyl)thio)ethanesulfonicacid typically involves the reaction of ethanesulfonic acid with methylsulfonyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate sulfonate ester, which is then converted to the final product by nucleophilic substitution.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to ensure consistent product quality and yield.
化学反応の分析
Types of Reactions
2-((Methylsulfonyl)thio)ethanesulfonicacid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonate or sulfinate.
Substitution: Nucleophilic substitution reactions can replace the methylsulfonyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like thiols or amines can be employed under basic conditions.
Major Products
The major products formed from these reactions include sulfone derivatives, sulfonates, and substituted ethanesulfonic acid derivatives.
科学的研究の応用
2-((Methylsulfonyl)thio)ethanesulfonicacid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfone and sulfonate compounds.
Biology: The compound is employed in biochemical studies to modify proteins and peptides.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in various industrial processes.
作用機序
The mechanism of action of 2-((Methylsulfonyl)thio)ethanesulfonicacid involves its reactivity with nucleophiles and electrophiles. The sulfonic acid group can participate in acid-base reactions, while the methylsulfonyl group can undergo nucleophilic substitution. These reactions enable the compound to modify biological molecules and participate in various chemical transformations.
類似化合物との比較
Similar Compounds
Methanesulfonic acid: A simpler sulfonic acid with similar reactivity.
Ethanesulfonic acid: Lacks the methylsulfonyl group but shares the sulfonic acid functionality.
2-Morpholinoethanesulphonic acid: A buffering agent with a different functional group but similar applications in biochemistry.
Uniqueness
2-((Methylsulfonyl)thio)ethanesulfonicacid is unique due to the presence of both sulfonic acid and methylsulfonyl groups, which confer distinct reactivity and versatility in chemical synthesis and biological applications.
特性
分子式 |
C3H8O5S3 |
|---|---|
分子量 |
220.3 g/mol |
IUPAC名 |
2-methylsulfonylsulfanylethanesulfonic acid |
InChI |
InChI=1S/C3H8O5S3/c1-10(4,5)9-2-3-11(6,7)8/h2-3H2,1H3,(H,6,7,8) |
InChIキー |
MKMHVRVEYYYHKV-UHFFFAOYSA-N |
正規SMILES |
CS(=O)(=O)SCCS(=O)(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


